molecular formula C14H15NO2 B1352141 Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138113-05-0

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No. B1352141
CAS RN: 138113-05-0
M. Wt: 229.27 g/mol
InChI Key: WLNVBLHBIPTPNU-UHFFFAOYSA-N
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Description

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound. It is related to 7-Methoxy-1-naphthaleneethanamine Hydrochloride, which acts as a reagent for the synthesis of antidepressant agomelatine . It is also related to N-[1-(1-Naphthalenyl)ethyl]formamide, which is derived from 1-Acetylnaphthalene and used in the preparation of S(-)-1-(1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog .


Synthesis Analysis

The synthesis of related compounds involves various processes. For instance, 7-Methoxy-1-naphthaleneethanamine Hydrochloride is used in a tandem allylic chlorination-isomerization process to synthesize antidepressant agomelatine . N-[1-(1-Naphthalenyl)ethyl]formamide is derived from 1-Acetylnaphthalene, which is used in the preparation of S(-)-1-(1’'-naphthyl) ethanol .

Scientific Research Applications

Synthesis and Binding Analysis

  • The compound is involved in the synthesis of naphthalenic melatonin receptor ligands, exhibiting high binding affinity to MT1 and MT2 melatonin receptors in cells, as demonstrated by Chu et al. (2002) (Chu, Witt-Enderby, Jones, & Pui-Kai, 2002).

Pharmacology and Central Nervous System Effects

  • A study by Kim et al. (1995) on IY-80843, a derivative of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, explores its effects on the central nervous and cardiovascular systems (Kim, Shin, Ryu, Lee, & Cho, 1995).

Metabolic Pathways and Catabolism

Chemical Reactions and Compound Synthesis

Crystallographic Analysis

High-Performance Liquid Chromatography (HPLC) Methods

  • A study by Ekpe, Tong, and Rodríguez (2001) developed an HPLC procedure for analyzing impurities in compounds related to Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- (Ekpe, Tong, & Rodríguez, 2001).

Potential Applications in Batteries

  • Deng, Shen, Qian, and Yang (2015) studied a polyimide anode, related to Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, which showed potential for use in Na-ion batteries due to its high capacity and stability (Deng, Shen, Qian, & Yang, 2015).

Anomalous Substituent Effects in Chemical Reactions

properties

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVBLHBIPTPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160494
Record name Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

CAS RN

138113-05-0
Record name Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138113050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.01 mol of 2-(7-methoxynaphth-1-yl)ethylamine and 0.02 mol of formic acid are placed in a porcelain crucible, and heated at 120° C. until a dry residue is obtained. This is recrystallized.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two

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